molecular formula C11H13NO3 B6331724 1-Amino-6-methoxyindane-1-carboxylic acid CAS No. 144646-14-0

1-Amino-6-methoxyindane-1-carboxylic acid

Cat. No.: B6331724
CAS No.: 144646-14-0
M. Wt: 207.23 g/mol
InChI Key: ZSKVMVJFMMYAHL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Amino-6-methoxyindane-1-carboxylic acid is a chemical compound that belongs to the class of indane derivatives. Indane derivatives are known for their diverse biological activities and are often used in medicinal chemistry for the development of therapeutic agents. This compound features an indane core structure with an amino group at the first position and a methoxy group at the sixth position, along with a carboxylic acid functional group.

Preparation Methods

The synthesis of 1-Amino-6-methoxyindane-1-carboxylic acid can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, starting from a substituted benzene derivative, the compound can be synthesized through a series of steps including nitration, reduction, and cyclization. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity, such as controlled temperature, pressure, and the use of catalysts.

Chemical Reactions Analysis

1-Amino-6-methoxyindane-1-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso derivatives.

    Reduction: The compound can be reduced to form amine derivatives.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-Amino-6-methoxyindane-1-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is explored for its potential therapeutic effects in treating various diseases.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-Amino-6-methoxyindane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the methoxy and carboxylic acid groups can participate in various chemical interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

1-Amino-6-methoxyindane-1-carboxylic acid can be compared with other indane derivatives, such as:

  • 1-Amino-2-methoxyindane-1-carboxylic acid
  • 1-Amino-5-methoxyindane-1-carboxylic acid
  • 1-Amino-7-methoxyindane-1-carboxylic acid These compounds share a similar indane core structure but differ in the position of the methoxy group. The unique positioning of the methoxy group in this compound can influence its chemical reactivity and biological activity, making it distinct from its analogs.

Properties

IUPAC Name

1-amino-6-methoxy-2,3-dihydroindene-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO3/c1-15-8-3-2-7-4-5-11(12,10(13)14)9(7)6-8/h2-3,6H,4-5,12H2,1H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSKVMVJFMMYAHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(CCC2(C(=O)O)N)C=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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